molecular formula C18H21N5O4 B11274148 N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No.: B11274148
M. Wt: 371.4 g/mol
InChI Key: DYSLWZMBIWHASV-UHFFFAOYSA-N
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Description

N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxopyrrolidine Group:

    Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage through the reaction of the intermediate with oxalyl chloride or other suitable reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkylating agents, halogenating agents, and other nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: It is used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can be compared with other similar compounds, such as:

  • N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide
  • 2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide

These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide

InChI

InChI=1S/C18H21N5O4/c24-15-7-3-9-23(15)10-4-8-19-17(26)18(27)20-11-14-12-5-1-2-6-13(12)16(25)22-21-14/h1-2,5-6H,3-4,7-11H2,(H,19,26)(H,20,27)(H,22,25)

InChI Key

DYSLWZMBIWHASV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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